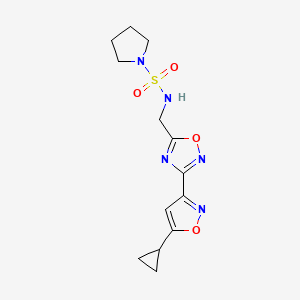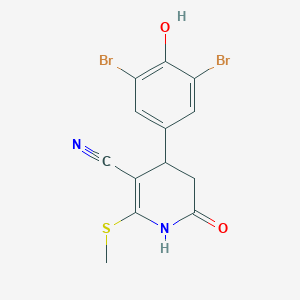![molecular formula C20H27N3O2 B2899783 4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2224050-14-8](/img/structure/B2899783.png)
4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperidine ring, and an azetidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-cyclopropyl-2-methylpyridine, is synthesized through a series of reactions including cyclopropanation and methylation.
Piperidine Ring Formation: The pyridine derivative is then reacted with piperidine under specific conditions to form the piperidinyl-pyridine intermediate.
Azetidinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the azetidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of each step to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide or nitric acid.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the azetidinone ring.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have efficacy in treating certain types of cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one: This compound is unique due to its specific combination of functional groups.
Other Azetidinones: Compounds such as 3,3-dimethylazetidin-2-one share the azetidinone ring but lack the complex substituents found in the target compound.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide have similar piperidine rings but differ in their additional functional groups.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
4-[1-(6-cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-12-15(6-7-16(21-12)13-4-5-13)18(24)23-10-8-14(9-11-23)17-20(2,3)19(25)22-17/h6-7,13-14,17H,4-5,8-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVNWQDUXWVAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2CC2)C(=O)N3CCC(CC3)C4C(C(=O)N4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2899701.png)
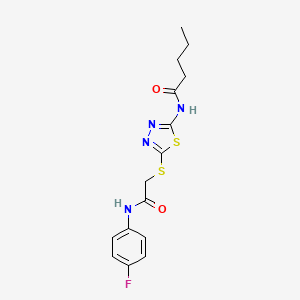
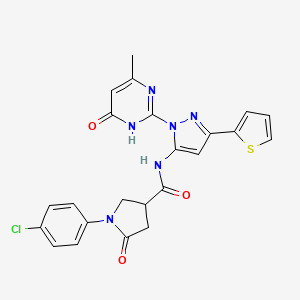
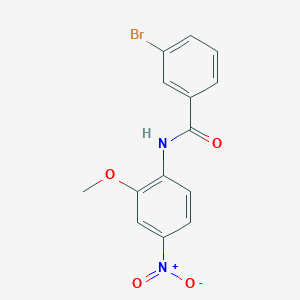
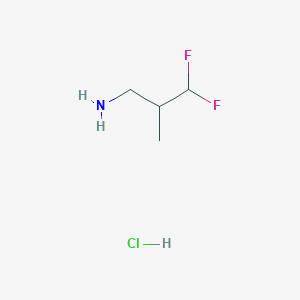
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)
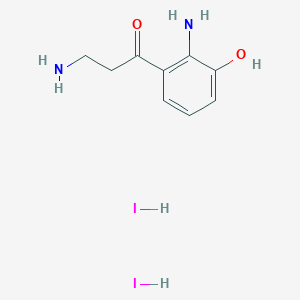
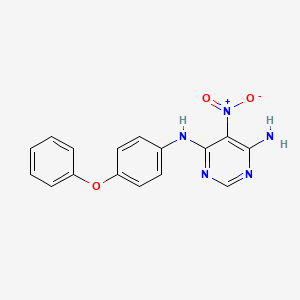
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
